2-(Pyrrolidin-3-yl)-1,8-naphthyridine
Description
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-pyrrolidin-3-yl-1,8-naphthyridine |
InChI |
InChI=1S/C12H13N3/c1-2-9-3-4-11(10-5-7-13-8-10)15-12(9)14-6-1/h1-4,6,10,13H,5,7-8H2 |
InChI Key |
RPRSTNQODVPNHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=NC3=C(C=CC=N3)C=C2 |
Origin of Product |
United States |
Preparation Methods
Direct Cyclization and Condensation Methods
One of the prominent methodologies involves the cyclization of appropriately substituted precursors through Friedlander-type condensation reactions, often catalyzed by environmentally friendly catalysts such as ionic liquids. For instance, a gram-scale synthesis of 1,8-naphthyridines, including derivatives like 2-(Pyrrolidin-3-yl)-1,8-naphthyridine, has been achieved in aqueous media using a biocompatible ionic liquid catalyst, specifically ChOH-IL. This approach leverages the reactivity of active methylene groups with nitrogen-containing heterocycles under mild conditions, yielding high product yields (>90%).
- Use of inexpensive, biocompatible ionic liquids as catalysts.
- Reaction monitored via thin-layer chromatography (TLC), with product confirmation through NMR and mass spectrometry.
- Substrate scope includes aromatic and aliphatic active methylene carbonyl compounds, enabling the synthesis of various substituted naphthyridines.
Substitution and Functionalization of Naphthyridine Core
Another approach involves the substitution of functional groups on pre-formed 1,8-naphthyridine derivatives. For example, the reaction of 1,8-naphthyridine-3-carboxylic acid with nucleophiles such as pyrrolidine derivatives under reflux conditions in suitable solvents (e.g., acetonitrile) facilitates the attachment of the pyrrolidine moiety at the third position. These substitution reactions often employ coupling agents or base-mediated conditions to promote nucleophilic attack on electrophilic centers.
- Reactions conducted at 45°C with triethylamine or similar bases.
- Yields exceeding 80% for pyrrolidine derivatives.
- Subsequent purification via column chromatography or recrystallization.
Multi-step Synthetic Pathways
Complex synthetic routes involve initial preparation of substituted pyrrolidine intermediates, followed by their coupling with naphthyridine precursors. For example, the synthesis of this compound can be achieved via:
- Step 1: Synthesis of 3-(pyrrolidin-3-yl)alkyl halides or nitriles.
- Step 2: Nucleophilic substitution on 1,8-naphthyridine-3-carboxylic acid derivatives or chlorides.
- Step 3: Cyclization or further functionalization to finalize the compound.
This multi-step approach allows precise control over substitution patterns and functional group compatibility, leading to high yields and purity.
Specialized Reactions for Naphthyridine Functionalization
Other notable methods include the use of the Gould-Jacobs reaction, Povarov reaction, and Pictet-Spengler cyclization. These reactions facilitate the formation of the naphthyridine core and subsequent functionalization with pyrrolidine groups. For instance, the Povarov reaction involving aromatic aldehydes, 2-aminopyridines, and indoles has been used to generate complex naphthyridine derivatives with pyrrolidine substitutions.
Reaction Conditions and Optimization
Research indicates that optimizing reaction parameters—such as temperature, solvent, catalyst, and substrate ratios—is critical for maximizing yield and selectivity. The use of water as a green solvent, combined with ionic liquid catalysis, has demonstrated superior performance over traditional organic solvents and toxic catalysts, aligning with sustainable chemistry principles.
Summary of Preparation Methods
| Method | Key Reactants | Catalysts/Conditions | Typical Yield | Remarks |
|---|---|---|---|---|
| Friedlander condensation in water | Active methylene compounds + nitrogen heterocycles | ChOH-IL catalyst, aqueous medium | >90% | Gram-scale synthesis, environmentally friendly |
| Nucleophilic substitution | 1,8-Naphthyridine-3-carboxylic acid derivatives | Triethylamine, reflux in acetonitrile | 80-95% | Suitable for functionalizing at position 3 |
| Multi-step synthesis | Pyrrolidine derivatives + naphthyridine intermediates | Various, including reflux, cyclization | Variable | Precise control over substitution, high purity |
| Cyclization reactions (Gould-Jacobs, Povarov) | Aromatic aldehydes + 2-aminopyridines | Acid catalysis, thermal conditions | Moderate to high | Used for complex derivative synthesis |
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-3-yl)-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the naphthyridine core, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction can lead to fully saturated compounds.
Scientific Research Applications
The applications of 1,8-naphthyridine derivatives are broad and include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities . These derivatives have also shown potential in treating neurological disorders like Alzheimer's, multiple sclerosis, and depression . Additionally, they exhibit anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and antioxidant properties .
While the search results do not specifically focus on "2-(Pyrrolidin-3-yl)-1,8-naphthyridine," they do provide information on the broader applications of 1,8-naphthyridine derivatives, which can be relevant due to the shared structural features.
Antimicrobial Activity:
- Many 1,8-naphthyridine derivatives have demonstrated antibacterial activity against various strains, including S. aureus, Bacillus cereus, E. coli, and P. aeruginosa . Some compounds have shown activity comparable to ampicillin and griseofulvin against B. subtilis, S. aureus, E. coli, P. aeruginosa, Aspergillus niger, and Candida albicans .
- Specific derivatives, such as fluorinated 1,8-naphthyridines with an azetidine moiety, exhibit selective and broad-spectrum antibacterial activity, including against drug-resistant respiratory pathogens, while remaining nontoxic to human cell lines .
Anticancer Activity:
- Thiourea-azetidine hybrids have been identified as potential VEGFR-2 inhibitors, suggesting their possible use in anticancer applications .
Other Activities:
- 1,8-naphthyridine derivatives have demonstrated potential applications in neurological disorders such as Alzheimer's, multiple sclerosis, and depression .
- They possess activities such as anti-osteoporotic (α(v)β(3) antagonists), anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, platelet aggregation inhibition, anti-oxidant, EGFR inhibition, protein kinase inhibition, ionotropic agent, β-3 antagonist, MDR modulator, adenosine receptor agonist, adrenoceptor antagonist, and pesticide activities .
Table of Activities
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-3-yl)-1,8-naphthyridine involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain proteins, while the naphthyridine core can interact with nucleic acids. This dual interaction can modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of 1,8-Naphthyridine Derivatives
1,8-Naphthyridine derivatives vary in substituents and functional groups, leading to distinct biological and physicochemical properties. Below is a comparative analysis of key analogues:
Notes:
- *Direct studies on this compound are absent in the provided evidence. Its profile is inferred from structural analogues.
- Vosaroxin and 3u highlight the importance of substituents in enhancing DNA-targeted activity.
Biological Activity
2-(Pyrrolidin-3-yl)-1,8-naphthyridine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure
The compound features a naphthyridine core with a pyrrolidine substituent, which is believed to contribute to its biological activity. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that 1,8-naphthyridine derivatives, including this compound, exhibit varying degrees of antimicrobial activity. A study demonstrated that while the parent compound showed limited antibacterial effects on its own, it significantly enhanced the activity of fluoroquinolone antibiotics against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli when used in combination therapies. The minimum inhibitory concentrations (MICs) of these antibiotics were notably reduced in the presence of the naphthyridine derivative, indicating a synergistic effect .
| Antibiotic | MIC Without Compound (µg/mL) | MIC With Compound (µg/mL) |
|---|---|---|
| Ofloxacin | 32 | 4 |
| Lomefloxacin | 16 | 2 |
Anticancer Activity
The anticancer potential of naphthyridine derivatives has been explored through various studies. Research has shown that these compounds can induce apoptosis in cancer cells by interacting with key molecular targets involved in cell proliferation and survival pathways. Specifically, this compound has been noted for its ability to inhibit certain kinases and modulate signaling pathways related to tumor growth .
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor is particularly noteworthy. Studies have indicated that derivatives of 1,8-naphthyridine can inhibit bacterial topoisomerases, which are crucial for DNA replication and transcription in bacteria. This mechanism provides insight into how these compounds can be utilized as potential antibacterial agents .
The biological activity of this compound is attributed to its structural features that allow it to interact with various biological targets. The naphthyridine moiety can participate in π-π stacking interactions and hydrogen bonding with target proteins or nucleic acids. This interaction may lead to conformational changes in enzymes or receptors, ultimately affecting their activity .
Case Studies
- Antimicrobial Synergy : A study investigating the combination of this compound with fluoroquinolones demonstrated a significant reduction in MIC values against multi-drug resistant bacterial strains, suggesting potential applications in overcoming antibiotic resistance .
- Cancer Cell Line Studies : In vitro studies using various cancer cell lines showed that treatment with naphthyridine derivatives led to increased apoptosis rates compared to untreated controls. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Q & A
Basic Research Questions
Q. What are the primary synthetic methodologies for 2-(Pyrrolidin-3-yl)-1,8-naphthyridine derivatives, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of 1,8-naphthyridine derivatives often employs the Friedlander reaction, which involves condensation of 2-aminopyridines with carbonyl compounds under acidic or basic conditions. Microwave-assisted synthesis has been shown to improve reaction efficiency and yield (e.g., 90% yield in some cases) by reducing reaction time . Ionic liquid catalysis is another green chemistry approach that enhances regioselectivity and minimizes by-products . For pyrrolidine-substituted derivatives, Co(OAc)₂-catalyzed trifluoromethylation and C(3)-selective arylation via 6-endo-dig cyclization are emerging strategies . Optimization of substituents (e.g., aryl or heteroaryl groups) and solvent systems (e.g., ethanol vs. DMF) significantly impacts yield and purity .
Q. How do 1,8-naphthyridine derivatives exert cytotoxic effects in cancer cell lines?
- Methodological Answer : These derivatives primarily act as DNA intercalators, inserting between base pairs and disrupting replication/transcription. For example, compounds with 4-tolyl or 4-bromophenyl substituents exhibit IC₅₀ values of ~1.5 μM in MCF7 cells by altering DNA conformation . Fluorescence quenching assays and viscometry are standard techniques to confirm intercalation. Additionally, topoisomerase I/II inhibition and tubulin polymerization disruption are observed in derivatives with electron-withdrawing groups (e.g., nitro or cyano) .
Q. What in vitro assays are commonly used to evaluate the DNA intercalation potential of 1,8-naphthyridine compounds?
- Methodological Answer :
- Fluorescence spectroscopy : Measures displacement of ethidium bromide (EtBr) from DNA; a reduction in EtBr fluorescence indicates competitive binding .
- Circular dichroism (CD) : Detects changes in DNA secondary structure upon compound binding .
- Gel electrophoresis : Assesses DNA damage or stabilization by observing migration patterns .
These assays are often complemented by molecular docking to predict binding modes at the atomic level .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported antitumor activities of structurally similar 1,8-naphthyridine derivatives?
- Methodological Answer : Discrepancies in activity (e.g., IC₅₀ variations across cell lines) often arise from differences in substituent positioning or assay conditions. To address this:
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., comparing 2- vs. 7-position aryl groups) and quantify effects using standardized cytotoxicity assays (e.g., MTT or SRB protocols) .
- Meta-analysis : Cross-reference data from multiple studies (e.g., IC₅₀ values for HepG2 vs. MCF7 cells) to identify trends in selectivity .
- Mechanistic validation : Use knock-out cell lines (e.g., topoisomerase-deficient models) to confirm target specificity .
Q. How can computational methods like molecular docking guide the design of 1,8-naphthyridine-based inhibitors targeting specific enzymes?
- Methodological Answer :
- Docking software (AutoDock, Schrödinger) : Predict binding affinities to targets like DNA gyrase or EGFR. For example, glucosamine-conjugated derivatives show enhanced binding to bacterial gyrase (ΔG = −9.2 kcal/mol) .
- ADMET prediction : Tools like SwissADME assess solubility (LogP < 3) and bioavailability to prioritize compounds for synthesis .
- Quantum chemical calculations : Density functional theory (DFT) optimizes charge distribution in derivatives with electron-deficient cores (e.g., trifluoromethyl groups) to enhance target engagement .
Q. What are the challenges in achieving regioselectivity during the synthesis of polyfunctionally substituted 1,8-naphthyridinones, and how can they be addressed?
- Methodological Answer : Regioselectivity issues arise in reactions involving multiple reactive sites (e.g., positions 2, 4, and 7). Solutions include:
- Directing groups : Use of amino or nitro substituents to steer electrophilic attacks to specific positions .
- Microwave irradiation : Enhances regiocontrol in cyclization steps (e.g., forming thieno[2,3-b]benzo derivatives) by enabling rapid, uniform heating .
- Protecting group strategies : Temporarily block reactive sites (e.g., using tert-butoxycarbonyl [Boc] groups) during key steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
